(4-Methylcyclohexyl)methanamine hydrochloride
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Overview
Description
(4-Methylcyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C8H17N·HCl. It is a derivative of cyclohexylamine, where a methyl group is attached to the cyclohexane ring, and the amine group is bonded to a methylene group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The process begins with trans-4-methylcyclohexanecarboxylic acid.
Rearrangement Reaction: The carboxylic acid undergoes a rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to form an isocyanate intermediate.
Hydrolysis: The isocyanate is then hydrolyzed to produce trans-4-methylcyclohexylamine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-Methylcyclohexyl)methanamine: The base form without the hydrochloride salt.
Trans-4-Methylcyclohexylamine: A similar compound with a different structural isomerism.
Uniqueness
(4-Methylcyclohexyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-2-4-8(6-9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSUNKZRGIVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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